![molecular formula C18H26N2O3 B3335753 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester CAS No. 1353961-65-5](/img/structure/B3335753.png)
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
描述
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is an intriguing compound known for its unique structure and versatile applications. Its molecular configuration combines a cyclopropyl group with a pyrrolidine ring, linked to a carbamic acid benzyl ester moiety. Such a combination imparts the compound with distinct chemical properties and potential for varied reactivity, making it a focal point in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves a multi-step process:
Formation of the Pyrrolidine Ring: : This can be achieved via a cyclization reaction of 3-chloro-1-propanamine with formaldehyde and a secondary amine.
Incorporation of the Hydroxyethyl Group:
Cyclopropylation: : The cyclopropyl group is then attached, typically through a reaction involving a cyclopropyl halide and a strong base.
Carbamate Formation: : Finally, the compound is completed with the formation of the carbamic acid benzyl ester. This step usually involves a condensation reaction between the hydroxyethyl-pyrrolidine intermediate and benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound may utilize automated continuous flow processes to enhance efficiency and yield. Techniques such as high-pressure liquid chromatography (HPLC) might be employed for purification, ensuring a high degree of product purity suitable for further applications.
化学反应分析
Types of Reactions
The compound undergoes various types of reactions, primarily:
Oxidation: : Oxidative reactions can target the hydroxyethyl group, potentially forming ketones or aldehydes.
Reduction: : The ester group can be reduced to alcohol under catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3.
Reducing Agents: : LiAlH4, NaBH4.
Solvents: : Commonly used solvents include dichloromethane, ethanol, and water.
Major Products
Oxidative transformations typically yield ketone derivatives.
Reductive pathways may produce alcohols from ester intermediates.
Substitution reactions could lead to varied substituted pyrrolidine derivatives.
科学研究应用
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical manipulations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, the compound’s derivatives have shown potential as therapeutic agents due to their bioactive properties. It is often investigated for its role in modulating biological pathways and its potential therapeutic effects.
Industry
Industrially, the compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its robust reactivity profile enables its use in various chemical manufacturing processes.
作用机制
The precise mechanism by which Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester exerts its effects depends on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity and influencing biochemical pathways. For example, as a therapeutic agent, it could inhibit or activate enzymes involved in disease processes, leading to beneficial effects.
相似化合物的比较
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester stands out due to its combined structural features. Compared to similar compounds like:
Cyclopropylpyrrolidine derivatives: : These lack the ester group, thus differing in reactivity and application.
Hydroxyethylpyrrolidine derivatives: : These do not possess the cyclopropyl moiety, altering their chemical properties and biological activity.
This compound's uniqueness lies in its multifunctional groups, offering a broader scope of reactions and applications.
Remember: I never create abbreviations or acronyms for chemical names and logos. Any more geeky interests you want to dive into?
属性
IUPAC Name |
benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-11-10-19-9-8-16(12-19)13-20(17-6-7-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYFEELLMPJZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117030 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353961-65-5 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353961-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


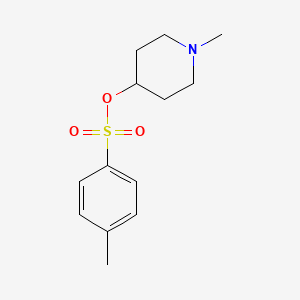
![Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B3335680.png)
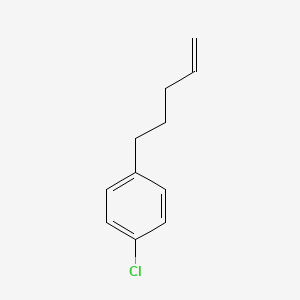
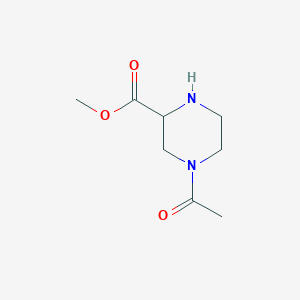
![3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3335711.png)
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335739.png)
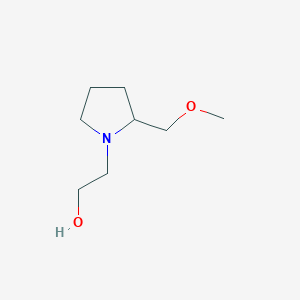
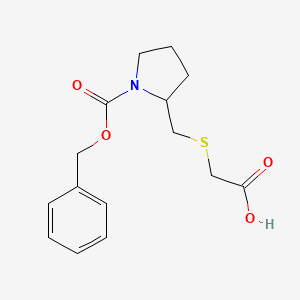
![[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335746.png)
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3335757.png)
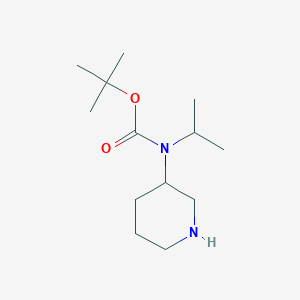
![3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3335761.png)
![[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B3335771.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B3335780.png)
